molecular formula C18H16N2O B2548368 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide CAS No. 16552-05-9

2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide

Cat. No. B2548368
CAS RN: 16552-05-9
M. Wt: 276.339
InChI Key: GTYLGQSEHHLRJR-LFIBNONCSA-N
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Description

The compound 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide is a derivative of 2-cyanoarylacrylamide (2-CAA), which has been reported to exhibit fluorescence properties. This is attributed to the formation of dimeric interactions through hydrogen bonds between carbonyl oxygens and amide hydrogens, leading to a dimeric structure that is further stabilized by π-π interactions .

Synthesis Analysis

The synthesis of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives has been explored, with a focus on tuning the electronic properties of these compounds. The synthesis involves the formation of hydrogen-bonded dimers, which are confirmed by single-crystal X-ray structure analysis. The choice of substituents can influence the equilibrium between amide and iminol tautomers in solution, which is a critical aspect of the synthesis process .

Molecular Structure Analysis

The molecular structure of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives is characterized by the presence of hydrogen-bonded dimers. These dimers exhibit a parallel stacking arrangement, which is mediated by significant π-π interactions. The structure is further analyzed using (1)H NMR and fluorescence spectral studies, indicating the coexistence of amide and iminol tautomers .

Chemical Reactions Analysis

Although not directly related to 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide, the reactivity of similar cyanothioacrylamides has been studied. These compounds undergo cycloaddition reactions with various reagents such as dimethyl acetylenedicarboxylate, methyl propiolate, and N-phenylmaleimide, leading to the formation of thiopyrans. The reactions are noted to be regio- and stereoselective .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives are influenced by the tautomeric equilibrium between amide and iminol forms. The fluorescence properties, including excitation-wavelength-dependent fluorescence spectrum and biexponential fluorescence decay profiles, suggest the presence of more than one emitting species. The solvent's nature can also affect the tautomeric equilibrium, indicating solvent-dependent physical and chemical properties .

Scientific Research Applications

Photoluminescent Materials

The electrochemical oxidation of similar cyanoacrylamide compounds has been explored for the development of new classes of photoluminescent materials. For example, the electrooxidation of 2-amino-3-cyano-4-phenylthiophene has led to the discovery of π-conjugated oligoaminothiophenes with significant photoluminescent properties, suggesting potential applications in optoelectronic devices and sensors (Ekinci et al., 2000).

Organic Synthesis and Catalysis

The compound and its derivatives have been employed in organic synthesis, particularly in the metal-free synthesis of complex organic structures. For instance, N,2-diarylacrylamides have been used in direct and selective oxidative C(sp2)−C(sp2) bond formations to assemble biologically important structures under mild conditions, showcasing the utility of such compounds in facilitating complex synthetic transformations (Cao et al., 2016).

Dynamin GTPase Inhibition

Research into 2-cyanoacrylamide derivatives has led to the identification of potent inhibitors of dynamin GTPase, an enzyme critical in the process of clathrin-mediated endocytosis. This suggests potential applications in the study of cellular processes and the development of therapeutic agents targeting cellular internalization mechanisms (Gordon et al., 2013).

Solar Cell Applications

In the field of renewable energy, derivatives of 2-cyanoacrylamides have been molecularly engineered as organic sensitizers for solar cells. These sensitizers, upon anchoring onto semiconductor surfaces, have shown high efficiencies in converting incident photons to electrical current, highlighting the potential of such compounds in the development of high-efficiency photovoltaic devices (Kim et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-8-9-17(14(2)10-13)20-18(21)16(12-19)11-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLGQSEHHLRJR-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide

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